ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the core tetrahydro-1(2H)-pyrazinecarboxylate structure. This is followed by the introduction of the ethyl group and the 2,4-dimethylanilino carbothioyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:
ETHYL 1-[(2,4-DIMETHYLANILINO)CARBOTHIOYL]PIPERIDINE-4-CARBOXYLATE: Similar in structure but with a piperidine ring instead of a pyrazine ring.
ETHYL 1-[(2,5-DIMETHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE: Similar in structure but with a 2,5-dimethylanilino group instead of a 2,4-dimethylanilino group.
ETHYL 1-[(2,4-DIMETHOXYANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE: Similar in structure but with a dimethoxyanilino group instead of a dimethylanilino group.
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-9-7-18(8-10-19)15(22)17-14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYMNQWPUOJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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